3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile
Overview
Description
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H8BrNO2. This compound is of interest due to its unique structure, which includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy group attached to a benzonitrile core. These functional groups make it a versatile building block in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile typically involves multiple steps. One common method starts with the bromination of 5-methoxy-2-nitrobenzonitrile to introduce the bromine atom. This is followed by the reduction of the nitro group to an amine, which is then converted to the desired alkyne through a series of reactions involving propargyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The alkyne group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized alkyne groups.
Reduction: Products with reduced alkyne groups.
Coupling: Products with extended carbon chains through coupling reactions.
Scientific Research Applications
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is used in various scientific research applications:
Chemical Biology: As a building block for chemical probes and bioactive molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile depends on its application. In chemical biology, it can act as a photoaffinity probe, where the bromine atom allows for UV light-induced covalent modification of biological targets. The alkyne group can be used for click chemistry, enabling the attachment of various functional groups to the molecule .
Comparison with Similar Compounds
Similar Compounds
- **4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- **4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzonitrile is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of both a bromine atom and an alkyne group allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-prop-2-ynoxybenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6H,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQDSHAUFCPEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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